molecular formula C8H7FN2 B8120816 3-Fluoro-5-(methylamino)benzonitrile

3-Fluoro-5-(methylamino)benzonitrile

Cat. No.: B8120816
M. Wt: 150.15 g/mol
InChI Key: PLSYEPGIORQCPW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylamino)benzonitrile is a fluorinated benzonitrile derivative featuring a methylamino group (-NHCH₃) at the 5-position of the aromatic ring. The benzonitrile core, combined with substituents like fluorine and functionalized side chains, is critical for receptor binding affinity and metabolic stability.

Properties

IUPAC Name

3-fluoro-5-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYEPGIORQCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylamino)benzonitrile typically involves the introduction of the fluorine and methylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source, such as potassium fluoride (KF), is used to introduce the fluorine atom. The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-5-(methylamino)benzonitrile may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(methylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and potency.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at 5-Position Molecular Formula Key Applications/Findings References
3-Fluoro-5-(methylamino)benzonitrile -NHCH₃ (methylamino) C₈H₆FN₂ Hypothesized mGluR5 ligand (inferred from analogs) N/A
[18F]SP203 -(2-(2-[18F]fluoromethyl)thiazol-4-yl)ethynyl C₁₃H₈F₂N₂S mGluR5 PET imaging; prone to radiodefluorination via glutathionylation in vivo
[18F]FPEB -(pyridin-3-yl)ethynyl C₁₄H₈FN₃ Clinical mGluR5 PET tracer; low radiosynthesis yield due to nitrile positioning
AZD9272 -(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl) C₁₂H₅F₂N₃O High-affinity mGluR5 ligand; synthesized via nucleophilic substitution with precursor
3-Fluoro-5-(trifluoromethyl)benzonitrile -CF₃ (trifluoromethyl) C₈H₃F₄N Industrial intermediate; high thermal stability (b.p. 286°C predicted)

Substituent Effects on Pharmacological Properties

  • Electron-Donating vs. Ethynyl-linked heterocycles (e.g., thiazole in [18F]SP203 or pyridine in [18F]FPEB) introduce steric bulk and π-π stacking capabilities, critical for receptor affinity .
  • Metabolic Stability: Radiodefluorination is a major issue for [18F]SP203 due to glutathionylation at the fluoromethyl-thiazole moiety, reducing in vivo stability . In contrast, the methylamino group may offer improved metabolic resistance.

Binding Affinity and Selectivity

While direct binding data for 3-Fluoro-5-(methylamino)benzonitrile are unavailable, analogs provide insights:

  • [18F]FPEB exhibits nanomolar affinity for mGluR5 (Kd ~1–5 nM) and high specificity in autoradiography studies .
  • AZD9272 demonstrates prolonged receptor occupancy, attributed to its oxadiazole ring enhancing lipophilicity and blood-brain barrier penetration .

Biological Activity

3-Fluoro-5-(methylamino)benzonitrile is an organic compound notable for its significant biological activity, particularly its interactions with various molecular targets. This compound, characterized by the presence of a fluorine atom and a methylamino group on the benzene ring, has been studied for its potential therapeutic applications and pharmacological properties.

Research indicates that 3-Fluoro-5-(methylamino)benzonitrile interacts with specific receptors or enzymes, potentially modulating various biochemical pathways. The binding affinity attributed to the fluorine and methylamino groups suggests that this compound may influence enzyme or receptor activity, leading to its pharmacological effects .

Pharmacological Properties

Studies have highlighted several pharmacological properties of 3-Fluoro-5-(methylamino)benzonitrile:

  • Enzyme Modulation: The compound has been investigated for its ability to modulate enzyme activity, which could have implications in drug development.
  • Receptor Binding: Its interaction with specific receptors may lead to therapeutic effects in various disease models.

Case Studies and Experimental Data

  • In Vitro Studies:
    • In vitro assays have demonstrated that 3-Fluoro-5-(methylamino)benzonitrile exhibits significant binding affinity to targets related to neurological disorders .
    • The compound was evaluated for its effects on metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions. PET imaging studies showed that radiolabeled derivatives accumulated in mGluR5-rich regions of the brain, indicating potential for neuroimaging applications .
  • In Vivo Studies:
    • Biodistribution studies in animal models revealed rapid clearance from the bloodstream and significant accumulation in target tissues, supporting its utility as a radiotracer for mGluR5 imaging .
    • The compound's metabolites were also analyzed, showing distinct profiles that could inform on its pharmacokinetics and efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Fluoro-5-(methylamino)benzonitrile, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
3-Fluoro-4-aminobenzonitrileLacks the methyl group on the amino substituent.
4-Fluoro-3-(methylamino)benzonitrilePositions of fluorine and methylamino groups are reversed.
3-Chloro-4-(methylamino)benzonitrileFluorine atom replaced by chlorine atom.

The unique positioning of functional groups in 3-Fluoro-5-(methylamino)benzonitrile contributes to its distinct biological reactivity compared to these analogs .

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